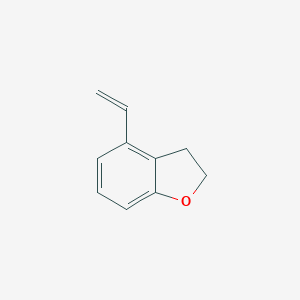

4-Vinyl-2,3-dihydrobenzofuran

Overview

Description

4-Vinyl-2,3-dihydrobenzofuran is a compound with the molecular weight of 146.19 . It is used as an intermediate in the synthesis of tasimelteon, a novel drug used in the treatment of non-24 hour sleep-wake disorder .

Synthesis Analysis

The production of 4-Vinyl-2,3-dihydrobenzofuran involves a reaction of 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound . Another method involves the use of imidate ester chemistry and phase-transfer catalysis .Molecular Structure Analysis

The molecular structure of 4-Vinyl-2,3-dihydrobenzofuran can be found in various databases . For a more detailed analysis, please refer to the original sources.Chemical Reactions Analysis

The synthesis of 4-Vinyl-2,3-dihydrobenzofuran involves various chemical reactions. For instance, the treatment of 2,3-bis (2-hydroxyethyl)-phenol with the Vilsmeier reagent results in an in situ generation of a bis-imidate intermediate, which is converted to 4- (2-chloroethyl)-2,3-dihydrobenzofuran via sequential ring closure and chloride displacement reactions .Physical And Chemical Properties Analysis

4-Vinyl-2,3-dihydrobenzofuran has a density of 1.1±0.1 g/cm^3, a boiling point of 244.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It is a liquid or solid at room temperature and should be stored in a refrigerator .Scientific Research Applications

Stereo-Complementary Epoxidation

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of the Application : The research focuses on the stereo-complementary epoxidation of 4-Vinyl-2,3-dihydrobenzofuran using mutants of Sestya with enhanced stability and enantioselectivity . This compound is an intermediate of Tasimelteon, a drug used to treat certain sleep disorders .

- Methods of Application or Experimental Procedures : The robustness of SeStyA, a styrene monooxygenase from Streptomyces exfoliatus, was improved using a consensus-based approach. This led to the identification of several beneficial mutations with enhanced thermostability or enantioselectivity in the epoxidation of 4-vinyl-2,3-dihydrobenzofuran .

- Results or Outcomes : The mutants M6R and M5S were selected to catalyze respectively the ®- and (S)-epoxidation of 4-vinyl-2,3-dihydrobenzofuran, generating both enantiomers with 99% ee. The inactivation half-life of M6R and M5S at 40°C was increased to 25.4 and 5.9-fold of the wild-type, respectively. Both can catalyze the complete epoxidation of 20 mM substrate within 2 to 3 h, a significant improvement from the 20% conversion of the wild-type .

Antiviral Activity

- Scientific Field : Pharmacology .

- Summary of the Application : Benzofuran derivatives, including 4-Vinyl-2,3-dihydrobenzofuran, have been found to exhibit antiviral activity . One such derivative was found in Eupatorium adenophorum .

- Methods of Application or Experimental Procedures : The antiviral effects of the benzofuran derivative were tested against RSV LONG and A2 strains . The cytotoxicity of the compound was also evaluated using a 3-(4,5-dimethylthiolan-2-yl)-2,5 diphenyltetrazolium bromide (MTT) assay .

- Results or Outcomes : The benzofuran derivative exhibited antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Inhibitor of Fungi, Bacteria, and Virus Protein

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of the Application : The research focuses on the use of 2,3-dihydrobenzofurans (DHB), including 4-Vinyl-2,3-dihydrobenzofuran, as inhibitors of fungi, bacteria, and virus protein . These compounds have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .

- Methods of Application or Experimental Procedures : The study explores 2,3-dihydrobenzofurans (DHB) in comparison to selected some derivatives drugs by using molecular docking and molecular dynamics, as well as ADMET studies . For estimation of molecular docking, six pathogens, such as Aspergillus niger, Candida albicans, Escherichia coli, Salmonella typhi, Influenza, and Hepatitis C, were chosen due to close biological studies .

- Results or Outcomes : The results of molecular docking show that the compounds mentioned in this study are not equally effective against pathogens, such as fungi, viruses, and bacteria. However, DHB2, DHB3, and DHB 8 compounds can work against almost given pathogens which results are derived from auto dock vina in terms of binding affinity around 6.00 kcal/mol, and Fire Dock has values from about 38.0 to 42.0 kcal/mol .

Safety And Hazards

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring further applications of 4-Vinyl-2,3-dihydrobenzofuran.

For a more detailed analysis, please refer to the original sources .

properties

IUPAC Name |

4-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466043 | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Vinyl-2,3-dihydrobenzofuran | |

CAS RN |

230642-84-9 | |

| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

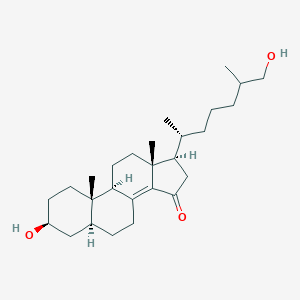

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)